(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate
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Overview
Description
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is an organic compound that features an oxetane ring and a 4-methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate typically involves the reaction of (S)-oxetan-2-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control ensures high reproducibility and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be replaced by nucleophiles such as amines or alcohols.
Oxidation: The oxetane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, sodium methoxide, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions are employed
Major Products
Nucleophilic substitution: Produces substituted oxetane derivatives.
Oxidation: Yields ketones or aldehydes.
Reduction: Forms alcohols or other reduced compounds
Scientific Research Applications
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in drug development, particularly in the synthesis of antiviral and anticancer agents.
Material Science: Utilized in the development of novel polymers and materials with unique properties .
Mechanism of Action
The mechanism of action of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in various chemical reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in organic synthesis to introduce the oxetane moiety into target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonate derivatives: Compounds like methyl 4-methylbenzenesulfonate and ethyl 4-methylbenzenesulfonate share similar structural features and reactivity.
Oxetane derivatives: Compounds such as (S)-Oxetan-2-ylmethanol and (S)-Oxetan-2-ylmethyl acetate are structurally related and exhibit similar chemical behavior .
Uniqueness
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is unique due to the combination of the oxetane ring and the 4-methylbenzenesulfonate group.
Properties
Molecular Formula |
C11H14O4S |
---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
[(2S)-oxetan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-7-14-10/h2-5,10H,6-8H2,1H3/t10-/m0/s1 |
InChI Key |
UYSILSHSVRRBST-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCO2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCO2 |
Origin of Product |
United States |
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